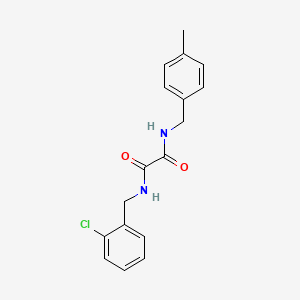![molecular formula C20H25IN2O2 B5118669 3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5118669.png)
3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to the class of benzimidazole derivatives, known for their wide range of biological activities and applications in various fields of chemistry and pharmacology. However, focusing on the synthesis, molecular structure, and chemical properties while excluding applications, drug use, and side effects.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles under various conditions. Specific methods might involve the use of hypervalent iodine reagents or alkylation reactions with different halides to introduce the desired functional groups into the benzimidazole core. For example, similar compounds have been synthesized from 1-(2-morpholinoethyl)benzimidazole and different alkyl iodides in solvents like tetrahydrofuran or dimethylformamide, demonstrating the adaptability of synthesis strategies for these compounds (Akkurt et al., 2004).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives reveals a benzene ring fused with an imidazole ring, with various substituents influencing the overall properties of the compound. Crystal structure analysis often shows significant interactions, like hydrogen bonding, that could affect the stability and reactivity of these molecules. Investigations into similar structures have highlighted intermolecular interactions such as C—H⋯I, which play a crucial role in the solid-state arrangement of these compounds (Akkurt et al., 2005).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions. These reactions are essential for the functionalization of the benzimidazole core and the introduction of different substituents. The reactivity can be influenced by the nature of the substituents and the reaction conditions. The synthesis and reactivity of similar compounds demonstrate the versatility of benzimidazole derivatives in chemical synthesis (Xia et al., 2000).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their applications and handling. These properties are determined by the molecular structure and the nature of the substituents. For instance, the introduction of alkyl or alkoxy groups can significantly affect the solubility and melting points of these compounds.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are key to understanding the behavior of benzimidazole derivatives in various chemical environments. These properties are influenced by the electronic effects of the substituents and the intrinsic characteristics of the benzimidazole ring. Studies on related compounds have explored their reactivity in different chemical reactions, providing insights into the chemical behavior of these molecules (Tavman, 2006).
作用机制
安全和危害
属性
IUPAC Name |
1-(3-ethyl-5-methylphenoxy)-3-(3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N2O2.HI/c1-4-16-9-15(2)10-18(11-16)24-13-17(23)12-22-14-21(3)19-7-5-6-8-20(19)22;/h5-11,14,17,23H,4,12-13H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBQQXUAEDVDLU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(CN2C=[N+](C3=CC=CC=C32)C)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethyl-5-methylphenoxy)-3-(3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5118601.png)

![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5118629.png)
![(3aS*,5S*,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5118636.png)
![N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)


![N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)

![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)